molecular formula C10H19NO4 B2637143 Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate CAS No. 84758-55-4

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate

Cat. No.: B2637143
CAS No.: 84758-55-4
M. Wt: 217.265
InChI Key: OXGSYLWMSHXMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate typically involves the reaction of tert-butyl chloroformate with an amino acid derivative in the presence of a base. One common method involves the use of potassium tert-butoxide in tetrahydrofuran (THF) as the base, which facilitates the formation of the Boc-protected amino acid ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported as an efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate involves the protection of amino groups during chemical synthesis. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild acidic conditions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate is unique due to its specific structure, which provides stability and reactivity in organic synthesis. Its ability to undergo selective protection and deprotection reactions makes it a valuable tool in the synthesis of peptides and other complex molecules.

Properties

IUPAC Name

methyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4,5)7(12)14-6/h1-6H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGSYLWMSHXMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (10.03 g, 49.4 mmol) in MeOH/DCM (60 mL/140 mL) at room temperature was added drop wise (trimethylsilyl)diazomethane (37.0 mL, 74.0 mmol). The reaction mixture was stirred for 30 minutes. Acetic acid was added drop wise to quench (trimethylsilyl)diazomethane. The reaction mixture was concentrated under reduced pressure to afford the desired product as a white solid (10.56 g). LCMS m/z 240.2 (M+Na)+, Rt 0.71 min.
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Synthesis routes and methods III

Procedure details

To a solution of Boc-α-methylalanine in DMF (0.4 M) was added K2CO3 (1 eq) and MeI (1.2 eq). The mixture was stirred at RT for 6 h and then diluted with EtOAc, washed with water and sat. aq. NaHCO3. The organic phase was dried over Na2SO4, filtered and concentrated under vacuum to provide the title compound as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ: 7.20 (1H, br. s), 3.58 (3H, s), 1.40-1.27 (15H, m). MS (ES) C10H19NO4 requires: 217. found: 240 (M+Na)+.
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